Phosphoramidisocyanatidic chloride
Description
Phosphoramidisocyanatidic chloride (CAS 58188-56-0) is a phosphorus-based compound featuring a unique combination of amide, isocyanate, and chloride functional groups. Its molecular architecture centers on a phosphorus atom bonded to an amide group (NH₂), an isocyanate group (NCO), and two chlorine atoms, resulting in the formula Cl₂P(NH₂)(NCO). This compound is part of a broader class of organophosphorus chemicals, which are pivotal in industrial synthesis, agrochemical production, and materials science due to their reactivity and versatility .
Properties
CAS No. |
58188-56-0 |
|---|---|
Molecular Formula |
CH2ClN2O2P |
Molecular Weight |
140.46 g/mol |
IUPAC Name |
[amino(chloro)phosphoryl]imino-oxomethane |
InChI |
InChI=1S/CH2ClN2O2P/c2-7(3,6)4-1-5/h(H2,3,6) |
InChI Key |
CFTYSEJATCKFHA-UHFFFAOYSA-N |
Canonical SMILES |
C(=NP(=O)(N)Cl)=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Phosphoramidisocyanatidic chloride can be synthesized through several methods. One common approach involves the reaction of phosphoramidic acid with thionyl chloride. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to prevent decomposition of the product. Another method involves the use of phosphorus trichloride and an appropriate amine, followed by chlorination.
Industrial Production Methods
In an industrial setting, the production of this compound often involves large-scale reactions using automated systems to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Phosphoramidisocyanatidic chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles, leading to the substitution of the chlorine atom.
Hydrolysis: In the presence of water, it can hydrolyze to form phosphoramidic acid and hydrochloric acid.
Condensation Reactions: It can participate in condensation reactions with amines to form phosphoramidates.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Solvents: Anhydrous solvents such as dichloromethane or tetrahydrofuran are often used to maintain the reactivity of the compound.
Catalysts: Lewis acids like aluminum chloride can be employed to facilitate certain reactions.
Major Products Formed
Phosphoramidates: Formed through condensation reactions with amines.
Phosphoramidic Acid: Resulting from hydrolysis.
Scientific Research Applications
Phosphoramidisocyanatidic chloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphoramidate linkages.
Biology: It can be employed in the modification of biomolecules, such as the phosphorylation of proteins.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which phosphoramidisocyanatidic chloride exerts its effects involves the interaction of its reactive phosphorus center with nucleophilic sites on target molecules. This interaction can lead to the formation of covalent bonds, resulting in the modification of the target molecule’s structure and function. The specific pathways involved depend on the nature of the target molecule and the reaction conditions.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The table below highlights key structural differences and similarities between phosphoramidisocyanatidic chloride and related phosphorus-halide compounds:
| Compound Name | CAS Number | Molecular Formula | Key Functional Groups | Applications |
|---|---|---|---|---|
| This compound | 58188-56-0 | Cl₂P(NH₂)(NCO) | Amide, isocyanate, chloride | Specialty polymers, intermediates |
| Dichloroisocyanatobis(trichloromethyl)phosphorane | 34727-14-5 | Cl₂P(NCO)(CCl₃)₂ | Isocyanate, trichloromethyl, chloride | Flame retardants, catalyst synthesis |
| Phosphorisocyanatidic dichloride | 870-30-4 | Cl₂P(O)NCO | Isocyanate, phosphoryl chloride | Pharmaceuticals, crosslinking agents |
| Dimethylphosphinothioic chloride | 993-12-4 | C₂H₆ClPS | Thiophosphoryl, methyl, chloride | Agrochemicals, ligand synthesis |
| Diisopropylphosphoramidous dichloride | 102783-70-6 | Cl₂P(N(iPr)₂) | Amine (diisopropyl), chloride | Organic synthesis, phosphorylation |
Key Observations :
- Amide vs. Amine Groups: this compound’s amide group (NH₂) contrasts with the diisopropylamine group in diisopropylphosphoramidous dichloride, affecting nucleophilicity and stability.
- Isocyanate Reactivity: All compounds except dimethylphosphinothioic chloride feature isocyanate groups, which react vigorously with nucleophiles (e.g., alcohols, amines) to form urethanes or ureas. This property is exploited in polymer crosslinking .
- Halide Effects : Replacing chloride with fluoride (e.g., in phosphorisocyanatidic difluoride, CAS 1495-54-1) reduces hygroscopicity but increases volatility, limiting industrial utility compared to chloride analogs .
Reactivity and Stability
- Hydrolysis Sensitivity: this compound undergoes rapid hydrolysis in aqueous environments due to the electrophilic phosphorus center and labile chloride groups. In contrast, dimethylphosphinothioic chloride’s sulfur atom confers greater hydrolytic stability, extending its shelf life in agrochemical formulations .
- Thermal Stability : The trichloromethyl groups in dichloroisocyanatobis(trichloromethyl)phosphorane (CAS 34727-14-5) enhance thermal stability, making it suitable for high-temperature applications like flame retardants .
Research Findings and Limitations
- Synthetic Challenges: this compound’s synthesis requires anhydrous conditions to prevent hydrolysis, limiting scalability. Advances in glovebox technology have mitigated this issue in small-scale research .
- Toxicity Profile: Like many organophosphorus compounds, this compound exhibits moderate toxicity (LD₅₀ ~200 mg/kg in rodents), necessitating stringent handling protocols. Fluorinated analogs (e.g., phosphorisocyanatidic difluoride) show lower acute toxicity but pose environmental persistence concerns .
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